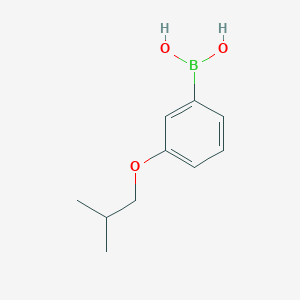

3-Isobutoxyphenylboronic acid

Beschreibung

3-Isobutoxyphenylboronic acid (CAS: 849052-21-7) is a boronic acid derivative with the molecular formula C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol . Its structure comprises a phenyl ring substituted with an isobutoxy (-OCH₂CH(CH₃)₂) group at the 3-position and a boronic acid (-B(OH)₂) group, which is pivotal in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name |

[3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOSYEUNKIDTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584582 | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-21-7 | |

| Record name | B-[3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyphenylboronic acid typically involves the reaction of 3-bromophenol with isobutyl bromide in the presence of a base to form 3-isobutoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield 3-Isobutoxyphenylboronic acid .

Industrial Production Methods: Industrial production methods for 3-Isobutoxyphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds are the major products formed.

Oxidation: Phenolic compounds are typically produced.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Drug Delivery Systems

IBPBA has been investigated for its potential in drug delivery systems, particularly for its ability to form covalent bonds with polyol compounds. This property allows it to be used in glucose-sensitive drug delivery systems. For instance, conjugates of IBPBA with chitosan have demonstrated the capability to release insulin in response to glucose levels, making them suitable for diabetes management .

1.2 Cancer Treatment

Research indicates that IBPBA can enhance the efficacy of chemotherapeutic agents. For example, nanoparticles decorated with IBPBA have shown improved tumor targeting and penetration compared to non-conjugated nanoparticles. This characteristic is crucial for effective chemotherapy, as it allows for higher concentrations of drugs at the tumor site while minimizing systemic exposure .

1.3 Antimicrobial Properties

IBPBA and its derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibacterial agents. The high affinity of phenylboronic acids towards polar molecules enables them to act as effective transmembrane carriers, selectively transporting therapeutic agents across cell membranes .

Synthetic Chemistry Applications

2.1 Suzuki-Miyaura Coupling Reactions

IBPBA is utilized as a key reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is fundamental for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and complex organic molecules . The presence of the boronic acid functional group allows for efficient coupling with aryl halides, facilitating the creation of diverse chemical structures.

2.2 Sensor Development

Due to its ability to bind selectively with carbohydrates, IBPBA can be employed in developing sensors for glucose detection and other saccharides. Its high affinity towards specific functional groups allows it to serve as a receptor in sensor applications, which is particularly relevant in diabetes monitoring technologies .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Isobutoxyphenylboronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use as enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and stability. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Position :

- Para-substituted analogs (e.g., 4-isobutoxyphenylboronic acid) generally exhibit higher reactivity in Suzuki reactions due to reduced steric hindrance compared to ortho or meta positions .

- 3-Isobutoxyphenylboronic acid may face steric challenges in coupling reactions compared to its para isomer.

Electronic Effects :

Solubility and Stability

- Solubility : While 3-isobutoxyphenylboronic acid has moderate water solubility , analogs like 3-Isopropylphenylboronic acid (C₉H₁₃BO₂) are more lipophilic (LogP ≈ 1.2), favoring organic-phase reactions .

- Stability : The isobutoxy group enhances hydrolytic stability compared to methoxy or hydroxyl substituents, which are prone to oxidation .

Biologische Aktivität

3-Isobutoxyphenylboronic acid (IBPBA) is a derivative of phenylboronic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IBPBA, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

IBPBA functions primarily as a Lewis acid , facilitating interactions with diols and sugars, which is pivotal in biological systems. This property allows it to form reversible covalent bonds with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.

Anticancer Activity

Recent studies have highlighted the potential of IBPBA in cancer therapy. For instance, research indicates that IBPBA-modified nanoparticles can selectively target cancer cells by exploiting the unique sugar-binding properties of boronic acids. These nanoparticles demonstrated significant efficacy in delivering therapeutic agents directly to tumor sites, enhancing the cytotoxic effects on cancer cells while minimizing damage to healthy tissues .

Case Study: Targeted Delivery Systems

A study conducted by Qiao Tang et al. demonstrated that phenylboronic acid-derived lipid nanoparticles, which included IBPBA, exhibited 300 times higher luciferase activity in cancer cells compared to non-cancerous cells. This targeted delivery system effectively inhibited cancer cell growth when delivering mRNA for the p53 gene, showcasing the potential of IBPBA in gene therapy applications .

Antibacterial and Antiviral Properties

IBPBA has also shown promise in antibacterial and antiviral applications. The compound's ability to interact with bacterial cell membranes and inhibit biofilm formation has been documented, suggesting its utility as a novel antimicrobial agent .

Table 1: Summary of Biological Activities of 3-Isobutoxyphenylboronic Acid

Recent Advances in Drug Delivery

Innovative drug delivery systems utilizing IBPBA have been developed, focusing on glucose-responsive mechanisms for insulin delivery. For example, a study by Won Jung Kim et al. reported a glucose-responsive insulin release system using polyhedral oligosilsesquioxane modified with 3-aminophenylboronic acid, achieving a high insulin entrapment efficiency of 73.2% . This demonstrates IBPBA's versatility in creating responsive drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.